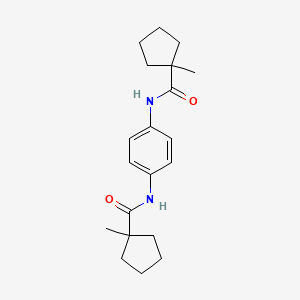![molecular formula C16H15BrN2O4 B5886712 4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886712.png)
4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been used in several studies to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes such as tyrosine kinases and phosphodiesterases. It can also inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It can also reduce the production of pro-inflammatory cytokines and inhibit the activity of certain enzymes. In addition, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress.
実験室実験の利点と制限
One of the advantages of using 4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide in lab experiments is its ability to inhibit the activity of certain enzymes and reduce the production of pro-inflammatory cytokines. This makes it a useful tool for studying the role of these enzymes and cytokines in various biological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cells at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for the study of 4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This can help in the development of new drugs that target these molecular targets. Another direction is to study its potential applications in other fields such as neurodegenerative diseases and autoimmune disorders. Overall, the study of this compound has the potential to contribute significantly to the development of new drugs and therapies for various diseases.
合成法
The synthesis of 4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide involves the reaction of 4-bromo-1,2-phenylenediamine with 2,3-dimethoxybenzoyl chloride in the presence of triethylamine. The resulting product is then treated with chloroform and hydrochloric acid to obtain the final product. This synthesis method has been used in several studies, and the purity of the compound has been confirmed using various analytical techniques such as NMR and HPLC.
科学的研究の応用
4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide has been used in various scientific research applications. One of its potential applications is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. It has also been used in the development of new anti-inflammatory drugs due to its ability to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2,3-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-21-13-5-3-4-12(14(13)22-2)16(20)23-19-15(18)10-6-8-11(17)9-7-10/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFHPDXSUMEWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)ON=C(C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5886646.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5886657.png)

![2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5886670.png)


![2-(4-ethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5886686.png)
![4-{[2-(benzyloxy)-3-ethoxybenzyl]amino}phenol](/img/structure/B5886696.png)

![N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5886717.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886734.png)